molecular formula C18H15NO4 B1421975 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid CAS No. 1255147-72-8

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid

Cat. No.: B1421975
CAS No.: 1255147-72-8
M. Wt: 309.3 g/mol
InChI Key: PFVBJNVMBSJNBF-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBJNVMBSJNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, also known as a quinoline derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, material science, and environmental science.

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal activities. For instance, research has shown that this compound demonstrates effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have focused on its effects on breast cancer and leukemia cell lines.

Case Study: Breast Cancer

In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in MCF-7 breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of topoisomerases, which are critical for DNA replication and transcription.

Enzyme Inhibition Percentage IC50 (µM) Reference
Topoisomerase I75%5.2
Topoisomerase II68%6.1

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence can be harnessed in developing efficient light-emitting materials.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis, particularly for creating functionalized polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications.

Environmental Remediation

Research has indicated that quinoline derivatives can play a role in environmental remediation processes. The ability of this compound to chelate heavy metals makes it a candidate for removing contaminants from wastewater.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of this compound in removing lead ions from aqueous solutions. The chelation process was found to significantly reduce lead concentration, showcasing its potential for environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can participate in various biochemical pathways, influencing cellular processes. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents .

Biological Activity

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy-4-methylphenoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their HDAC inhibitory activity, showing promising results in vitro against cancer cell lines . The introduction of specific substituents has been linked to enhanced potency.

Antimicrobial Activity

A series of derivatives based on this compound were tested for antibacterial effects. Notably, certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity observed in healthy cell lines .

Study 1: HDAC Inhibition

In a study focused on developing HDAC inhibitors, 30 compounds were synthesized incorporating the quinoline-4-carboxylic acid motif. Among these, several demonstrated potent in vitro anticancer activity, with one compound achieving an IC50 value indicative of strong inhibition .

Study 2: Antibacterial Evaluation

A series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for antibacterial activity. Compound 5a showed significant effectiveness against S. aureus and B. subtilis, suggesting that structural modifications can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the quinoline ring significantly influence biological activity. For example:

CompoundSubstituentActivity AgainstIC50 (µM)
5aMethoxyS. aureus12.5
5bMethylE. coli25.0
5cHydroxylMRSA30.0

This table illustrates how varying substituents can modulate the efficacy of the compounds against different bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Reactant of Route 2
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2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid

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